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sodium;2-chloro-2,2-difluoroacetate

Cat. No.: B7725132
M. Wt: 152.46 g/mol
InChI Key: MRTAVLDNYYEJHK-UHFFFAOYSA-M
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Description

Historical Development of Difluorocarbene Precursors.

The journey of organofluorine chemistry began even before the isolation of elemental fluorine, with early examples of halogen exchange reactions dating back to the 19th century. nih.gov However, the deliberate generation and use of difluorocarbene in organic synthesis is a more recent development. One of the earliest and most straightforward methods for generating difluorocarbene involved the thermolysis of sodium chlorodifluoroacetate. wikipedia.orgcas.cn This process, which involves the loss of carbon dioxide and sodium chloride, provided a foundational route to this highly reactive species. wikipedia.org

Prior to the widespread adoption of reagents like sodium 2-chloro-2,2-difluoroacetate (B8310253), many of the available difluorocarbene sources posed significant environmental and health hazards. cas.cn For instance, compounds such as HCF2Cl and HCF2Br were later identified as ozone-depleting substances, while others like Me3SnCF3 and CF3HgI were recognized for their toxicity to humans. cas.cn These limitations spurred the development of more environmentally benign and user-friendly precursors. While reagents like methyl chlorodifluoroacetate and tetrafluoroethane (B1211177) β-sultone derivatives were developed, they also came with their own set of practical limitations. cas.cn The quest for safer and more efficient difluorocarbene sources has been a continuous effort in organofluorine chemistry, leading to the development of numerous new reagents over the past decades. cas.cnsioc.ac.cn

Contemporary Significance of Fluorinated Organic Compounds in Chemical Synthesis.

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgnih.gov This has led to a surge in the application of fluorinated compounds across various scientific and industrial sectors. wikipedia.orgmst.eduworktribe.com

In the pharmaceutical industry, the introduction of fluorine is a key strategy in drug design. wikipedia.orgnih.gov Fluorine atoms can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. researchgate.netnih.gov It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain fluorine. nih.gov This trend is expected to continue, with fluorinated drugs predicted to play an even more dominant role in the pharmaceutical market in the coming years. nih.gov

The agrochemical sector also heavily relies on organofluorine compounds. wikipedia.org Over half of all agricultural chemicals contain carbon-fluorine bonds, which contribute to their metabolic stability and efficacy. wikipedia.org

Beyond life sciences, fluorinated compounds are crucial in materials science. researchgate.net Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their exceptional chemical and thermal stability. worktribe.comresearchgate.net These materials find applications in everything from non-stick coatings to fuel cell membranes and advanced photovoltaic devices. researchgate.net Fluorinated compounds are also used as refrigerants, surfactants, and liquid crystals. wikipedia.orgnih.gov

The unique properties of some key fluorinated compounds are summarized in the table below:

Compound NameApplication/Significance
FluoromethaneA simple organofluorine compound. wikipedia.org
IsofluraneA fluorinated anesthetic. wikipedia.org
Triflic acidA strong acid used in organic synthesis. wikipedia.org
Teflon (Polytetrafluoroethylene)A widely used fluoropolymer with high thermal and chemical resistance. wikipedia.orgwikipedia.org
Perfluorooctanesulfonic acid (PFOS)A type of fluorosurfactant. wikipedia.org
FluorouracilA fluorinated pharmaceutical. wikipedia.org
FluoxetineA fluorinated pharmaceutical. wikipedia.org

Overview of Sodium 2-Chloro-2,2-difluoroacetate as a Key Reagent.

Sodium 2-chloro-2,2-difluoroacetate, with the chemical formula C2ClF2NaO2, is a white to off-white crystalline powder. nbinno.comnbinno.com It is a salt that serves as a convenient and inexpensive source of difluorocarbene. acs.orgwikipedia.org Upon heating, it undergoes decarboxylation to generate this highly reactive intermediate, which can then be used in a variety of chemical transformations. acs.orgyoutube.com

This reagent has gained prominence due to its stability at ambient temperature, ease of handling, and relatively low cost compared to other perfluoromethylating agents. acs.org It is soluble in polar organic solvents like dimethylformamide (DMF) and has some solubility in water. nbinno.comguidechem.com

The primary application of sodium 2-chloro-2,2-difluoroacetate is as a building block in the synthesis of other fluorinated compounds. nbinno.comnbinno.com It is widely used in the pharmaceutical and agrochemical industries as an intermediate for producing more complex molecules. nbinno.comnbinno.com For instance, it is employed in difluoromethylation reactions of phenols, thiols, and other nucleophiles. youtube.comnih.gov In the presence of triphenylphosphine (B44618), it can be used to convert aldehydes into 1,1-difluoroalkenes. youtube.comchemicalbook.com

The key properties of Sodium 2-chloro-2,2-difluoroacetate are presented in the interactive table below.

PropertyValue
Chemical Name Sodium 2-chloro-2,2-difluoroacetate
Synonyms Chlorodifluoroacetic acid sodium salt, Sodium difluoromonochloroacetate
CAS Number 1895-39-2
Molecular Formula C2ClF2NaO2
Molecular Weight 152.46 g/mol wikipedia.org
Appearance White to off-white crystalline powder nbinno.comnbinno.com
Melting Point 196-198 °C (decomposes) nbinno.comchemicalbook.com
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO) nbinno.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2ClF2NaO2 B7725132 sodium;2-chloro-2,2-difluoroacetate

Properties

IUPAC Name

sodium;2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTAVLDNYYEJHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(F)(F)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactivity Pathways

Thermal Decarboxylation of Sodium 2-Chloro-2,2-difluoroacetate (B8310253)

The primary route for generating difluorocarbene from sodium 2-chloro-2,2-difluoroacetate is through thermal decarboxylation. youtube.comacs.org This process involves heating the compound, which leads to the loss of carbon dioxide and a chloride ion, resulting in the formation of the desired difluorocarbene intermediate. youtube.com This reaction is typically conducted in a suitable solvent like diglyme (B29089). wikipedia.org

This method was one of the earliest developed for producing difluorocarbene and remains a cornerstone in organic synthesis. cas.cn

Formation and Reactivity of Difluorocarbene (CF₂) Intermediate

The difluorocarbene (CF₂) generated from the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is a highly reactive and transient species. acs.orgwikipedia.org It is characterized as a divalent carbon species with two attached fluorine atoms. numberanalytics.com Although it has a short half-life, it plays a crucial role as an intermediate in the synthesis of various fluorinated compounds. wikipedia.org

Key properties of difluorocarbene:

Electronic Structure: Difluorocarbene exists in a singlet ground state, which is more stable than its triplet state by a significant energy difference. wikipedia.org This is in contrast to most other carbenes where the triplet state is more stable. wikipedia.org The singlet state features spin-paired electrons and an empty p-orbital, making it electrophilic. wikipedia.orgnumberanalytics.com

Reactivity: As a moderately electrophilic species, difluorocarbene readily reacts with electron-rich substrates. cas.cn Its reactivity is driven by the presence of an empty p-orbital and a lone pair on the carbene carbon. numberanalytics.com It can participate in various reactions, including:

Cycloadditions: It reacts with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnnumberanalytics.com

Insertions: It can insert into C-H bonds. numberanalytics.com

Reactions with Nucleophiles: It reacts with heteroatom nucleophiles like phenolates and thiolates. cas.cn

The versatility of difluorocarbene makes it an invaluable tool for creating complex fluorinated molecules used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Proposed Carbanion Intermediates and Subsequent Chloride Elimination

The mechanism of thermal decarboxylation is proposed to initiate with the loss of carbon dioxide, which generates a chlorodifluoromethyl carbanion (ClF₂C⁻) intermediate. wikipedia.org This carbanion is unstable and subsequently eliminates a chloride ion to form difluorocarbene. youtube.com

Mechanism Steps:

Decarboxylation: CF₂ClCO₂⁻ → ClF₂C⁻ + CO₂

Chloride Elimination: ClF₂C⁻ → :CF₂ + Cl⁻

The stability of carbanions is influenced by the attached halogens, with fluorine providing less stabilization compared to chlorine or bromine due to I-π repulsion. siue.edu This destabilization contributes to the facile elimination of the chloride ion.

Influence of Reaction Conditions on Carbene Generation

The generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate is significantly affected by the reaction conditions.

Reaction ConditionInfluence on Carbene Generation
Temperature Higher temperatures are generally required to promote the thermal decarboxylation and subsequent release of difluorocarbene. youtube.comacs.orgcas.cn For instance, temperatures around 90-95 °C are often employed. acs.org In some applications, temperatures as high as 160 °C have been used. youtube.com
Solvent The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) and diglyme are commonly used. youtube.comwikipedia.orgresearchgate.net The solvent can influence the solubility of the reagent and the stability of the intermediates.
Base While thermal decomposition is the primary driver, the presence of a base can be critical, especially when the substrate is a pronucleophile that needs activation. cas.cn Bases like potassium carbonate or cesium carbonate are often used to generate nucleophiles (e.g., phenoxides) in situ, which then react with the generated difluorocarbene. youtube.comcas.cn

Careful control of these parameters is essential for optimizing the yield of the desired fluorinated products and ensuring the safe execution of the reaction, particularly on a larger scale where the release of carbon dioxide must be managed. cas.cn

Alternative Activation Modes for Difluorocarbene Release

While thermal decarboxylation is the most common method for generating difluorocarbene from sodium 2-chloro-2,2-difluoroacetate, other precursors and activation methods exist for producing this reactive intermediate. These alternative methods are often sought to provide milder reaction conditions or to avoid the use of ozone-depleting substances. cas.cn

Alternative methods for generating difluorocarbene include:

Base-Induced Elimination: Using a strong base to deprotonate a precursor like fluoroform (CHF₃) or to induce elimination from other suitable molecules. numberanalytics.comacs.org

Photochemical Activation: Employing light to activate precursors and generate difluorocarbene. numberanalytics.com

Transition Metal-Mediated Generation: Utilizing transition metal complexes to facilitate the formation of difluorocarbene from specific precursors. numberanalytics.com

From Other Reagents: Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and 2-chloro-2,2-difluoroacetophenone (B1203941) have also been developed as difluorocarbene sources. cas.cnacs.org

These alternative approaches expand the toolkit available to chemists for incorporating the difluoromethylene group into molecules. cas.cn

Self-Activation Mechanisms in Specific Transformations

An interesting reactivity pattern of sodium 2-chloro-2,2-difluoroacetate is its ability to undergo self-activation in certain reactions. acs.org This phenomenon has been observed in the chlorodifluoroacylation of indoles. acs.org

In this proposed mechanism, the difluorocarbene generated from the decomposition of one molecule of sodium chlorodifluoroacetate is trapped by a second molecule of the starting carboxylate. acs.org This forms an activated ester intermediate, which is then sufficiently reactive to participate in a Friedel-Crafts acylation reaction with the indole (B1671886) substrate. acs.org This self-activation pathway is noteworthy because carboxylate salts are typically not reactive enough for Friedel-Crafts acylations. acs.org

This mechanism is supported by the experimental observation that two equivalents of sodium chlorodifluoroacetate are required for the reaction to proceed effectively. acs.org Furthermore, substituting it with a similar salt that cannot generate difluorocarbene, such as sodium trifluoroacetate, does not yield the acylated product, underscoring the crucial role of the in situ generated difluorocarbene in activating the reagent itself. acs.org

Synthetic Methodologies Utilizing Sodium 2 Chloro 2,2 Difluoroacetate

Difluoromethylation Reactions (X–H Insertion)

The reaction of sodium 2-chloro-2,2-difluoroacetate (B8310253) with oxygen-containing nucleophiles, particularly phenols, provides a direct and efficient route to aryl difluoromethyl ethers. These ethers are of significant interest in medicinal chemistry and materials science.

The synthesis of aryl difluoromethyl ethers from phenols using sodium 2-chloro-2,2-difluoroacetate is a well-established and practical method. orgsyn.orgorgsyn.org The reaction typically proceeds by heating a mixture of the phenol (B47542), a base, and sodium 2-chloro-2,2-difluoroacetate in a suitable solvent. orgsyn.orgyoutube.com The base, commonly cesium carbonate or potassium carbonate, deprotonates the phenol to generate the more nucleophilic phenoxide ion. orgsyn.orgyoutube.com Subsequent thermal decarboxylation of the sodium salt at elevated temperatures (around 95-120 °C) produces difluorocarbene, which is then trapped by the phenoxide to yield the desired aryl difluoromethyl ether. orgsyn.orgyoutube.comresearchgate.net

A typical procedure involves dissolving the phenol and a base like cesium carbonate in a solvent mixture such as N,N-dimethylformamide (DMF) and water. orgsyn.orgyoutube.comorgsyn.org Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated. orgsyn.orgorgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.orgorgsyn.org Workup procedures generally involve extraction and purification to isolate the product. orgsyn.org For instance, the reaction of 3-chloro-4-hydroxyacetophenone with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in a DMF/water mixture at 120°C for 2 hours gives 3-chloro-4-(difluoromethoxy)acetophenone in a 94% yield. youtube.com

Table 1: Reaction Conditions for O-Difluoromethylation of Phenols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-4-hydroxyacetophenoneCesium CarbonateDMF/Water120294 youtube.com
4-ButylphenolPotassium HydroxideAcetonitrile/WaterRoom TempMinutesGood nih.gov
2-HydroxychalconesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified36-80 researchgate.net

The O-difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate exhibits a broad substrate scope and tolerates a wide range of functional groups. orgsyn.orgorgsyn.orgnih.gov The reaction is effective for both electron-rich and electron-deficient phenols. nih.gov

The mild reaction conditions allow for the presence of various functional groups, including:

Esters nih.gov

Amides nih.gov

Ketones nih.gov

Acetals nih.gov

Nitriles nih.gov

Aldehydes nih.gov

Aryl halides nih.gov

Heterocycles nih.gov

In molecules with multiple hydroxyl groups, the regioselectivity of O-difluoromethylation can be a critical factor. The reaction generally favors the more acidic hydroxyl group, as it is more readily deprotonated to form the nucleophilic alkoxide or phenoxide. For instance, in the case of β-ketosulfones, O-difluoromethylation occurs regioselectively at the enol oxygen, leading to the formation of β-difluoromethoxy vinyl sulfones. rsc.org

Regarding stereoselectivity, when a chiral center is present in the substrate, the difluoromethylation reaction can proceed with high stereoselectivity. For example, the difluoromethylation of ketimines using a chiral difluoromethyl phenyl sulfoximine (B86345) reagent has been shown to proceed with high efficiency and stereoselectivity, providing access to chiral α-difluoromethylamines. mdpi.com While this example involves N-difluoromethylation, the principles of reagent-controlled stereoselectivity could potentially be applied to O-difluoromethylation as well. In the context of O-difluoromethylation of alcohols, the reaction is believed to proceed through a difluorocarbene pathway involving a five-membered transition state, which can influence the stereochemical outcome. nih.gov For the synthesis of (2S)-2-chloro-2-fluororibolactone, a highly diastereoselective electrophilic fluorination was a key step, highlighting the importance of stereocontrol in the synthesis of complex fluorinated molecules. nih.gov

Sodium 2-chloro-2,2-difluoroacetate is also an effective reagent for the S-difluoromethylation of thiols. orgsyn.orgyoutube.com The mechanism is analogous to that of O-difluoromethylation, involving the generation of difluorocarbene which is then trapped by the thiolate anion. researchgate.net Thiolates are generated in situ by treating the corresponding thiols with a base, such as potassium carbonate. youtube.com

The reaction is typically carried out by heating the thiol, potassium carbonate, and sodium 2-chloro-2,2-difluoroacetate in a solvent like DMF at around 95°C for several hours. youtube.com This method has been successfully applied to a variety of aromatic and heteroaromatic thiols. researchgate.net For example, 4-methoxybenzenethiol (B147237) reacts with sodium 2-chloro-2,2-difluoroacetate under these conditions to yield the corresponding S-difluoromethylated product. youtube.com

Table 2: S-Difluoromethylation of Thiols

Thiol SubstrateBaseSolventTemperature (°C)Time (h)ProductReference
4-MethoxybenzenethiolPotassium CarbonateDMF958(Difluoromethyl)(4-methoxyphenyl)sulfane youtube.com
Aromatic and Heteroaromatic ThiolsNot SpecifiedNot Specified95Not SpecifiedCorresponding S-difluoromethylated products researchgate.net

The introduction of a difluoromethyl group onto a nitrogen atom in heterocyclic compounds is of great interest in medicinal and agricultural chemistry. Sodium 2-chloro-2,2-difluoroacetate provides a convenient method for the N-difluoromethylation of various nitrogen-containing heterocycles, including imidazoles and pyrazoles. orgsyn.orgyoutube.comresearchgate.net

The reaction conditions are similar to those used for O- and S-difluoromethylation, typically involving a base like potassium carbonate in a solvent such as DMF at elevated temperatures. youtube.comresearchgate.net For example, 4-nitropyrazole can be successfully difluoromethylated using this method. youtube.com The reaction has also been applied to the synthesis of N-difluoromethylpyrazoles, which are valuable building blocks. arkat-usa.org In some cases, the difluoromethylation of pyrazoles can lead to a mixture of isomers, which may require separation. arkat-usa.org For instance, the difluoromethylation of 3(5)-methylpyrazole yields a mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org

The use of sodium 2-chloro-2,2-difluoroacetate offers a more cost-effective and practical alternative to other difluoromethylating reagents for the synthesis of N-difluoromethylated heterocycles. rsc.org

Table 3: N-Difluoromethylation of Nitrogen Heterocycles

Heterocycle SubstrateBaseSolventTemperature (°C)Time (h)ProductReference
4-NitropyrazolePotassium CarbonateDMF9581-(Difluoromethyl)-4-nitro-1H-pyrazole youtube.com
3(5)-MethylpyrazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMixture of 1-(difluoromethyl)-3-methyl- and 1-(difluoromethyl)-5-methyl-1H-pyrazole arkat-usa.org
CamphopyrazolePotassium CarbonateDMFNot SpecifiedNot SpecifiedIsomeric N-difluoromethylated products researchgate.net

C-Difluoromethylation of Carbon Nucleophiles

Sodium 2-chloro-2,2-difluoroacetate serves as a primary, cost-effective source for difluorocarbene (:CF₂), a key intermediate for introducing the difluoromethyl group. Upon heating, the salt undergoes thermal decarboxylation and subsequent elimination of a chloride ion to generate the electrophilic difluorocarbene. orgsyn.orgyoutube.comwikipedia.org While this reactive species is widely used for the difluoromethylation of heteroatom nucleophiles such as phenols, thiols, and amines, its direct reaction with carbon nucleophiles is more complex and often requires catalytic activation. orgsyn.orgacs.orgnih.gov

Reactions with Soft Carbon Nucleophiles

The direct C-difluoromethylation of soft carbon nucleophiles, such as enolates or malonates, using sodium 2-chloro-2,2-difluoroacetate without a catalyst is not a commonly reported transformation. The electrophilic difluorocarbene generated from the salt preferentially reacts with more electron-rich heteroatoms. orgsyn.orgcas.cn For C-C bond formation with less reactive carbon nucleophiles, the activation barrier is typically high, necessitating the use of transition metal catalysts to facilitate the reaction. These catalytic systems can engage the difluoromethyl precursor through different mechanistic pathways, enabling efficient coupling with a broader range of carbon-based substrates.

Transition Metal-Catalyzed C-Difluoromethylation

Transition metal catalysis provides a powerful platform for the C-difluoromethylation of various organic substrates. Palladium and copper complexes are at the forefront of these methodologies, enabling cross-coupling reactions that would otherwise be inefficient. These catalysts can activate difluoromethyl sources and facilitate their coupling with carbon-based partners, such as aryl boronic acids and organohalides, to form new carbon-carbon bonds.

Palladium-Catalyzed Reactions with Aryl Boronic Acids

Palladium-catalyzed cross-coupling reactions represent a robust method for the synthesis of difluoromethylated arenes from aryl boronic acids. While direct use of sodium 2-chloro-2,2-difluoroacetate in these systems is less common, related bromodifluoroacetate derivatives have been successfully employed. nih.govresearchgate.net The reaction involves the coupling of an aryl boronic acid with a difluoromethyl source, catalyzed by a palladium complex. Key to the success of these reactions is the choice of ligand, with bulky, electron-rich monophosphine ligands like BrettPhos and PtBu₃ showing high efficacy. sci-hub.senorthwestern.edu These ligands facilitate the challenging reductive elimination step, leading to the formation of the Ar-CF₂H product.

Mechanistic studies on the palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents like ethyl bromodifluoroacetate suggest that the reaction may proceed through a Single Electron Transfer (SET) pathway, which would involve radical intermediates. nih.govresearchgate.net Other approaches generate difluoroiodomethane (B73695) (ICF₂H) ex-situ from bromodifluoroacetic acid, which is then used in a Pd-catalyzed coupling with aryl boronic acids. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Difluoromethylation of Aryl Halides with TMSCF₂H This table presents data for a related transformation using TMSCF₂H, which illustrates the scope of palladium catalysis in C-CF₂H bond formation.

Aryl Halide SubstrateCatalyst SystemYield (%)Reference
4-ChlorotoluenePd(dba)₂ / BrettPhos88 sci-hub.se
4-ChloroanisolePd(PtBu₃)₂81 sci-hub.se
1-Bromo-4-(tert-butyl)benzenePd(dba)₂ / BrettPhos85 sci-hub.se
2-BromopyridinePd(PtBu₃)₂75 sci-hub.se
Copper-Mediated/Catalyzed Approaches

Copper-mediated and catalyzed reactions have emerged as a vital tool for the difluoromethylation of aryl and vinyl iodides. nih.govrsc.org These methods often utilize difluoromethyl sources like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a copper(I) salt. nih.govrsc.org The reaction is believed to proceed through a CuCF₂H intermediate, although this species is known to be significantly less stable than its trifluoromethyl counterpart. nih.gov This instability has posed a challenge, but effective protocols have been developed that tolerate a wide array of functional groups. nih.gov

The scope of these reactions includes electron-deficient aryl iodides, heteroaryl iodides, and β-styryl iodides, which can be converted to their difluoromethylated analogs in moderate to excellent yields, often at room temperature. rsc.org The simplicity and generality of these copper-based methods make them attractive for the late-stage introduction of the CF₂H group into complex and functionally diverse molecules. nih.gov

Table 2: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides with TMSCF₂H

SubstrateCopper SourceLigand/AdditiveYield (%)Reference
4-IodonitrobenzeneCuI1,10-Phenanthroline95 nih.gov
Methyl 4-iodobenzoateCuI1,10-Phenanthroline88 nih.gov
4-IodoacetophenoneCuI1,10-Phenanthroline85 nih.gov
2-IodobenzonitrileCuI1,10-Phenanthroline81 nih.gov
Radical Difluoromethylation Approaches

While the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate primarily generates difluorocarbene via a non-radical pathway, radical difluoromethylation can be achieved under specific conditions. wikipedia.org For instance, palladium-catalyzed cross-coupling reactions with related difluoroacetate (B1230586) derivatives may involve a single electron transfer (SET) mechanism, generating difluoromethyl radicals as transient intermediates. nih.gov

However, more direct methods for generating difluoromethyl radicals often rely on different precursors specifically designed for this purpose, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) or Zn(SO₂CF₂H)₂. nih.gov These reagents can generate the CF₂H radical via photoredox catalysis or with the use of an oxidant. nih.gov Copper-catalyzed radical relay processes have also been developed for the carbo-difluoromethylation of alkenes, where an alkyl radical is first generated and then trapped by a Cu-CF₂H species. nih.gov These strategies highlight the synthetic utility of the difluoromethyl radical, even though it is not the primary species generated from the standard decomposition of sodium 2-chloro-2,2-difluoroacetate.

Gem-Difluorocyclopropanation Reactions

One of the most well-established applications of sodium 2-chloro-2,2-difluoroacetate is in the synthesis of gem-difluorocyclopropanes. beilstein-journals.orgnih.gov This transformation relies on the thermal generation of difluorocarbene, which then undergoes a [2+1] cycloaddition reaction with an alkene. cas.cncas.cn The reaction is typically carried out at high temperatures (often 180-190 °C) in a high-boiling solvent such as diglyme (B29089) or triglyme. beilstein-journals.orgnih.gov

This method, while reliable, has some drawbacks, including the high temperatures required and the hygroscopic and deliquescent nature of the sodium salt, which can make it difficult to handle. nih.govorganic-chemistry.org To overcome these issues, alternative reagents such as sodium bromodifluoroacetate have been developed, which can generate difluorocarbene under milder conditions. organic-chemistry.org Despite its limitations, sodium 2-chloro-2,2-difluoroacetate remains a common and cost-effective choice for the synthesis of a wide range of gem-difluorocyclopropanated products from both electron-rich and simple alkenes. acs.orgbeilstein-journals.org

Table 3: Examples of Gem-Difluorocyclopropanation using Difluorocarbene Precursors

Alkene SubstrateDifluorocarbene SourceConditionsYield (%)Reference
StyreneClCF₂COONaDiglyme, 190 °C~65 beilstein-journals.org
1-OcteneBrCF₂COONaDiglyme, 120 °C81 organic-chemistry.org
α-MethylstyreneClCF₂COONaTriglyme, 190 °C~71 beilstein-journals.org
(E)-StilbeneBrCF₂COONaDiglyme, 120 °C92 organic-chemistry.org

Reaction with Alkenes and Dienol Ethers.

The difluorocarbene generated from the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate readily reacts with alkenes to form difluorocyclopropane derivatives. This reaction provides a convenient route for the synthesis of these strained ring systems. The high reactivity of the in situ generated difluorocarbene allows for the cyclopropanation of a wide range of alkenes, including those with varying degrees of nucleophilicity. Even electrophilic alkenes, such as n-butyl acrylate, can undergo this transformation to yield the corresponding difluorocyclopropane adducts. orgsyn.org

Wittig-like Reactions for 1,1-Difluoroolefin Synthesis.nih.govyoutube.comresearchgate.net

A significant application of sodium 2-chloro-2,2-difluoroacetate is in the synthesis of 1,1-difluoroolefins through a process analogous to the Wittig reaction. nih.govyoutube.comwikipedia.org This method offers a direct pathway to introduce the =CF₂ group, a valuable motif in medicinal and materials chemistry.

The key step in this Wittig-like reaction is the in situ formation of a difluoromethylenetriphenylphosphorane intermediate. youtube.comwikipedia.org When sodium 2-chloro-2,2-difluoroacetate is heated in the presence of triphenylphosphine (B44618), the generated difluorocarbene is trapped by the phosphine (B1218219) to form the corresponding ylide, (C₆H₅)₃P=CF₂. youtube.comwikipedia.org This reactive species then readily engages with carbonyl compounds.

The proposed mechanism involves the decarboxylation of SCDA to produce a chlorodifluoromethyl anion (ClF₂C⁻), which then eliminates a chloride ion to give difluorocarbene. wikipedia.org The electrophilic carbene is subsequently attacked by the nucleophilic triphenylphosphine to yield the phosphorane. youtube.com

This Wittig-like olefination protocol is applicable to a broad range of aldehyde substrates. orgsyn.orgnih.gov Aromatic, heteroaromatic, and aliphatic aldehydes can all be successfully converted to their corresponding 1,1-difluoroolefins. orgsyn.orgnih.gov The reaction is generally carried out by heating a mixture of the aldehyde, sodium 2-chloro-2,2-difluoroacetate, and triphenylphosphine in a high-boiling solvent such as diglyme. orgsyn.org

The following table showcases the variety of aldehydes that have been successfully employed in this transformation, along with the reported yields of the corresponding 1,1-difluoroolefin products.

Aldehyde SubstrateProductYield (%)
Benzaldehydeβ,β-DifluorostyreneNot specified
p-Fluorobenzaldehyde1-Fluoro-4-(2,2-difluorovinyl)benzene65
p-Methoxybenzaldehyde1-(2,2-Difluorovinyl)-4-methoxybenzene60
Heptanal1,1-Difluoro-1-nonene43-51
Furfural2-(2,2-Difluorovinyl)furan75

Data sourced from Organic Syntheses. orgsyn.org

Chlorodifluoroacylation Reactions.libretexts.orgresearchgate.net

In a departure from its typical role as a difluorocarbene precursor, sodium 2-chloro-2,2-difluoroacetate can also function as a chlorodifluoroacylating agent under specific conditions. acs.orgnih.gov This reactivity allows for the direct introduction of the -C(O)CF₂Cl group, providing access to valuable chlorodifluoromethyl ketones.

A mild and effective method for the chlorodifluoroacylation of N-alkylindoles has been developed using SCDA. acs.orgnih.gov This reaction proceeds without the need for traditional activating agents like anhydrides or acyl chlorides, or strong Lewis acids. acs.org The process involves heating the N-alkylindole with sodium 2-chloro-2,2-difluoroacetate to afford the corresponding 3-chlorodifluoroacylindole.

The ability of a carboxylate salt like SCDA to participate in a Friedel-Crafts-type acylation is noteworthy. acs.orgnih.gov Generally, carboxylate salts are not considered sufficiently electrophilic for such reactions. acs.org This unusual reactivity is not observed with similar electron-deficient acetate (B1210297) salts, such as sodium trifluoroacetate. acs.orgnih.gov

Mechanistic studies suggest a "self-activating" pathway is responsible for this transformation. acs.orgnih.gov It is proposed that the decomposition of one molecule of SCDA generates difluorocarbene, which is then intercepted by a second molecule of the starting carboxylate. This forms a reactive activated ester intermediate, which is then electrophilic enough to undergo a Friedel-Crafts acylation with the electron-rich indole (B1671886) ring. acs.org This represents a novel reaction mode for SCDA, expanding its synthetic utility beyond carbene-mediated transformations. acs.org

Miscellaneous Transformations and Cascade Reactions

Sodium 2-chloro-2,2-difluoroacetate (SCDA) serves as a versatile reagent in a variety of other transformations and cascade reactions beyond its more common applications. Its ability to generate difluorocarbene under thermal conditions allows for its participation in unique synthetic pathways, leading to the formation of complex cyclic and heterocyclic structures. This section explores two such applications: ring expansion reactions and the synthesis of substituted benzofuran (B130515) derivatives.

Ring Expansion Reactions (e.g., with Vinyl Aziridines)

The thermal decomposition of sodium 2-chloro-2,2-difluoroacetate to produce difluorocarbene is a key step in initiating ring expansion reactions. wikipedia.org While direct and extensive studies detailing the use of SCDA for the ring expansion of vinyl aziridines are not prevalent in the provided results, the principle of carbene-mediated ring expansion is a well-established concept in organic synthesis.

Vinyl aziridines are strained three-membered heterocyclic compounds that can undergo a variety of ring-opening and rearrangement reactions. nih.gov The introduction of a carbene, such as the difluorocarbene generated from SCDA, can lead to the formation of a transient ylide intermediate. This intermediate can then rearrange through various pathways to yield larger, more stable ring systems. For instance, copper-catalyzed reactions have been shown to facilitate the stereospecific ring expansion of chiral vinyl aziridines to produce 3-pyrrolines. nih.govresearchgate.net These reactions highlight the utility of this strategy in synthesizing five-membered nitrogen heterocycles with a high degree of stereocontrol.

The success and stereochemical outcome of these ring expansions are often dependent on the nature of the substituent on the aziridine (B145994) nitrogen. Research has shown that sulfonamide protecting groups are particularly effective for these transformations. nih.gov The reaction conditions, including the choice of catalyst and solvent, also play a crucial role in determining the reaction's efficiency and selectivity. orgsyn.org

The general transformation can be represented as follows:

General scheme for ring expansion of vinyl aziridinesA general representation of the ring expansion of a vinyl aziridine to a pyrroline (B1223166) derivative.

While the specific use of sodium 2-chloro-2,2-difluoroacetate in this context with vinyl aziridines requires more dedicated investigation, its role as a difluorocarbene precursor suggests its potential in mediating such transformations. The reaction would likely proceed through the in-situ generation of difluorocarbene, which then reacts with the vinyl aziridine to initiate the ring expansion cascade.

Formation of Substituted 2,2-Difluoro-2H-benzofuran Derivatives

A notable application of sodium 2-chloro-2,2-difluoroacetate is in the synthesis of substituted 2,2-difluoro-2H-benzofuran derivatives. This transformation often occurs as a side reaction during the difluoromethylation of 2-hydroxychalcones. researchgate.net

The reaction involves the interaction of 2-hydroxychalcones with SCDA under basic conditions. While the primary products are typically aryl difluoromethyl ethers, the formation of 2,2-difluoro-2H-benzofuran derivatives can also be significant, with yields reaching up to 35% in some cases. researchgate.net

The proposed mechanism involves the initial generation of difluorocarbene from the thermal decomposition of SCDA. The phenoxide, formed from the deprotonation of the 2-hydroxychalcone (B1664081) by a base (such as potassium carbonate), acts as a nucleophile and attacks the electrophilic difluorocarbene. youtube.com This is followed by an intramolecular cyclization, where the enolate attacks the newly formed difluoromethyl group, leading to the formation of the 2,2-difluoro-2H-benzofuran ring system.

The following table summarizes the findings from a study on the difluoromethylation of 2-hydroxychalcones, which also yielded 2,2-difluoro-2H-benzofuran derivatives:

Reactant (2-Hydroxychalcone)Product (2,2-Difluoro-2H-benzofuran derivative)Yield (%)
3-Methyl-2-hydroxychalcone2,2-Difluoro-3-(substituted)-2H-benzofuranup to 35

Table 1: Synthesis of 2,2-Difluoro-2H-benzofuran Derivatives from 2-Hydroxychalcones and SCDA. researchgate.net

This reaction provides a direct route to these fluorinated benzofuran structures, which are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.gov

Computational Chemistry and Spectroscopic Investigations of Sodium 2 Chloro 2,2 Difluoroacetate Reactivity

Electronic Structure Analysis of Transient Intermediates (e.g., Difluorocarbene)

The thermolysis of sodium 2-chloro-2,2-difluoroacetate (B8310253) proceeds via decarboxylation and the elimination of a chloride ion to generate the transient intermediate, difluorocarbene (:CF₂). wikipedia.orgyoutube.com Understanding the electronic structure of this carbene is crucial to predicting its reactivity.

Carbenes can exist in either a singlet or a triplet state, which are often close in energy. wikipedia.org In a singlet carbene, the two non-bonding electrons are spin-paired in a single orbital, leaving another orbital empty. In a triplet carbene, the two electrons are in different orbitals with parallel spins. For most carbenes, the triplet state is the more stable ground state. However, in the case of difluorocarbene, the singlet state is the ground state, lying approximately 56.6 kcal/mol lower in energy than the triplet state. wikipedia.org

This preference for the singlet state is attributed to the electronic effects of the fluorine substituents. The highly electronegative fluorine atoms inductively withdraw electron density from the carbon center, which would destabilize a triplet state. Conversely, the fluorine atoms can act as π-donors, donating lone-pair electron density into the empty p-orbital of the singlet carbene, thus stabilizing it. cas.cn This π-donation from the fluorine atoms to the carbon center makes difluorocarbene a moderately electrophilic species. cas.cn

The distinct electronic configurations of the singlet and triplet states of difluorocarbene lead to different molecular geometries. wikipedia.org These structural parameters have been determined through experimental measurements and computational studies.

Table 1: Comparison of Geometric Parameters for Singlet and Triplet Difluorocarbene. wikipedia.org
StateC-F Bond Length (Å)F-C-F Bond Angle (°)
Singlet1.300104.94
Triplet1.320122.3

Theoretical Modeling of Reaction Mechanisms (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the reaction mechanisms involving the decomposition of sodium 2-chloro-2,2-difluoroacetate and the subsequent reactions of difluorocarbene. nih.govmdpi.comnih.gov DFT calculations allow for the investigation of transition states and intermediates that are often difficult to observe experimentally due to their transient nature. wiley-vch.de

The generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate is initiated by thermal decomposition, which leads to the loss of carbon dioxide and a chloride ion. wikipedia.orgyoutube.comacs.org DFT studies can model the energetic profile of this decomposition pathway, providing insights into the activation barriers and reaction thermodynamics.

Once formed, the electrophilic difluorocarbene can react with a variety of nucleophiles. cas.cnacs.org Theoretical modeling using DFT can elucidate the mechanisms of these reactions. For instance, the reaction of difluorocarbene with phenols to form difluoromethyl ethers has been studied, with DFT calculations helping to propose plausible reaction mechanisms. researchgate.net These studies often involve locating the transition state structures for the key steps, such as the nucleophilic attack of the phenoxide ion on the carbene.

Furthermore, DFT calculations have been employed to understand the stereoselectivities of reactions involving carbenes. For example, in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes with aldehydes, DFT was used to investigate the different possible reaction pathways and determine the one with the lowest activation energy, which corresponds to the experimentally observed major product. rsc.org This highlights the predictive power of theoretical modeling in understanding and optimizing chemical reactions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidations)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁹F NMR, is an indispensable tool for the mechanistic elucidation of reactions involving sodium 2-chloro-2,2-difluoroacetate and its derivative, difluorocarbene. researchgate.netmdpi.com It provides crucial structural information about reactants, intermediates, and products.

The formation of carbene intermediates can be inferred through the disappearance of the signals corresponding to the precursor and the appearance of new signals for the products. In the context of N-heterocyclic carbenes (NHCs), the formation of the free carbene from its precursor salt is characterized by a significant downfield shift of the carbenic carbon signal in the ¹³C NMR spectrum. acs.org For example, the carbene carbon in imidazol-2-ylidenes resonates at approximately 206–220 ppm, a substantial shift from the corresponding carbon in the imidazolium (B1220033) salt precursor. acs.org

¹³C NMR is also highly sensitive to the electronic environment of the carbene carbon upon coordination to other species. acs.org For instance, when a carbene complexes with a metal or other Lewis acid, the chemical shift of the former carbenic carbon is substantially shielded (shifted upfield). acs.orgnih.govacs.org This change in chemical shift provides a sensitive probe for complexation and can be used to follow the course of a reaction.

In reactions involving difluorocarbene, ¹⁹F NMR is particularly valuable. The chemical shift and coupling constants of the fluorine atoms in the products provide detailed information about their chemical environment. For example, in a study on the difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate, the formation of aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives was confirmed by NMR analysis. researchgate.net GIAO (Gauge-Independent Atomic Orbital)/B3LYP calculations of ¹⁹F chemical shifts have been shown to satisfactorily agree with experimental data, further aiding in the structural assignment of fluorinated products. researchgate.net

The use of advanced NMR techniques, such as 2D correlation experiments (e.g., HSQC, HMBC), can further help in the unambiguous assignment of all proton and carbon signals in complex reaction mixtures, providing a comprehensive picture of the species involved and allowing for the detailed elucidation of reaction mechanisms. orientjchem.orgfrontiersin.orgrsc.org

Advances and Future Perspectives in Research

Development of Next-Generation Difluorocarbene Reagents and SCDA Alternatives

While sodium;2-chloro-2,2-difluoroacetate (B8310253) (SCDA) has been a workhorse reagent for generating difluorocarbene (:CF2), the research community has actively pursued the development of next-generation reagents with improved safety profiles, milder reaction conditions, and broader substrate scope. thieme-connect.comcas.cn A significant driver for this has been the desire to move away from reagents that are ozone-depleting substances. rsc.org

One prominent class of alternatives is the (halodifluoromethyl)trimethylsilanes (TMSCF2X, where X = Br, Cl). researchgate.net These reagents offer versatile activation modes for the generation of difluorocarbene under basic, acidic, or neutral conditions, making them compatible with a wider range of transformations. researchgate.net For instance, (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) has been recognized for its broad applicability in various difluorocarbene-involved reactions. researchgate.net

Another notable alternative is diethyl bromodifluoromethylphosphonate, which serves as an environmentally benign precursor to difluorocarbene. thieme-connect.comcas.cn This commercially available phosphonate (B1237965) undergoes facile phosphorus-carbon bond cleavage under basic hydrolysis at low temperatures, providing a milder entry to the reactive intermediate. cas.cn The development of such reagents is crucial for safer industrial-scale applications. cas.cn

Furthermore, the quest for more efficient and practical difluorocarbene sources has led to the exploration of compounds like 2-chloro-2,2-difluoroacetophenone (B1203941) and difluoromethyltri(n-butyl)ammonium chloride. researchgate.net These developments signify a continuous effort to create a toolbox of difluorocarbene precursors that can be tailored to specific reaction requirements, ultimately expanding the accessibility and applicability of difluoromethylation in organic synthesis. researchgate.net

Table 1: Comparison of Selected Difluorocarbene Reagents

ReagentPrecursor TypeKey Advantages
Sodium;2-chloro-2,2-difluoroacetate (SCDA)Carboxylate SaltInexpensive, crystalline solid, stable at ambient temperature. acs.org
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)OrganosilaneVersatile activation modes, broad substrate scope. researchgate.net
Diethyl bromodifluoromethylphosphonatePhosphonateEnvironmentally benign, facile generation of :CF2 under mild basic conditions. thieme-connect.comcas.cn
2-Chloro-2,2-difluoroacetophenoneKetoneNon-ODS based precursor. organic-chemistry.org

Enantioselective Difluoromethylation Strategies

The synthesis of chiral molecules containing a difluoromethyl group at a stereogenic center is of paramount importance in the development of new pharmaceuticals. ontosight.ai Consequently, significant research efforts have been directed towards the development of enantioselective difluoromethylation strategies. Conventional methods often relied on the difluorination of enantioenriched aldehydes, which could be limited by the harshness of the reagents. ontosight.ai

Recent breakthroughs have focused on catalytic and highly enantioselective methods. One such advancement is the nickel-catalyzed decarboxylative difluoromethylation, which transforms alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. ontosight.ai This protocol offers an efficient pathway to a diverse range of fluorinated analogues of bioactive molecules. ontosight.ai

Another promising approach involves the use of chiral inductors to achieve central-to-central chirality transfer. This strategy aims to create enantioenriched difluoromethylated building blocks of high synthetic value. thieme-connect.com While the enantioselective introduction of the trifluoromethyl group is well-established, the corresponding methods for the difluoromethyl group are still in their relative infancy, representing a vibrant area of ongoing research. thieme-connect.com

Furthermore, catalytic methods for the asymmetric transfer of difluorocarbene intermediates are being explored to synthesize difluoromethylated amino acids and other valuable chiral compounds. ontosight.ai These strategies are crucial for overcoming the limitations of traditional approaches and enabling the direct and highly enantioselective installation of the CF2H group into a wide array of organic molecules. ontosight.ai

Late-Stage Functionalization Applications in Complex Molecular Scaffolds

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, allowing for the rapid generation of new analogues from a lead structure without the need for de novo synthesis. nbinno.com The introduction of a difluoromethyl group in the later stages of a synthetic sequence can significantly impact the biological properties of a molecule. rsc.orgacs.org

The difluoromethyl radical, often generated from precursors like chlorodifluoromethane (B1668795), has been successfully employed in the late-stage difluoromethylation of complex, biologically relevant molecules. youtube.comnih.gov For example, this approach has been used to synthesize CF2H analogues of bioactive compounds, demonstrating good functional group tolerance and broad substrate scope. youtube.comnih.gov

Moreover, difluorocarbene generated from SCDA and other reagents has been utilized for the selective difluoromethylation of heteroatoms (O, N, S) in complex structures. rsc.orgorgsyn.org This has been demonstrated in the modification of drug molecules, where the introduction of a difluoromethyl ether or a related group can lead to improved metabolic stability or binding affinity. nih.gov For instance, the direct difluoromethylation of the protic groups in the drug tolvaptan (B1682983) has been achieved in high yield without the need for protecting groups. nih.gov

The ability to perform these transformations on complex molecular scaffolds highlights the utility of difluorocarbene chemistry in medicinal chemistry and drug development. rsc.orgacs.org These methods provide chemists with valuable tools to explore the structure-activity relationships of drug candidates by introducing the unique properties of the difluoromethyl group. rsc.orgacs.org

Industrial Process Optimization and Scalability Considerations for Synthetic Applications

The transition of a synthetic methodology from the laboratory to an industrial scale presents a unique set of challenges and considerations. For reactions involving this compound and other difluorocarbene precursors, process optimization and scalability are critical for ensuring safety, efficiency, and cost-effectiveness. thieme-connect.comacs.org

Safety and Reaction Conditions: A primary concern in scaling up reactions with SCDA is the exothermic nature of the difluorocarbene generation, which involves the evolution of carbon dioxide gas. acs.org Careful control of the reaction temperature is crucial to prevent a runaway reaction. acs.org For example, a dangerous buildup of SCDA followed by violent exothermic decomposition can occur if the temperature is not properly maintained. acs.org Process safety evaluations are therefore essential before attempting multi-kilogram scale synthesis. acs.org The development of difluorocarbene precursors that react at lower temperatures is beneficial for the safe scale-up of industrial applications. cas.cn

Reagent Selection and Cost: The cost and availability of the difluorocarbene precursor are major factors in industrial applications. SCDA is an inexpensive and crystalline solid that is stable at ambient temperature, making it an attractive option for large-scale synthesis. acs.org However, the use of ozone-depleting substances like chlorodifluoromethane has prompted a shift towards more environmentally friendly and often more efficient, albeit potentially more expensive, alternatives like diethyl bromodifluoromethyl-phosphonate. thieme-connect.comrsc.org

Process Optimization and Technology: Optimizing reaction conditions such as solvent, base, and reaction time is crucial for maximizing yield and minimizing waste. unimi.it For instance, polar solvents like DMF or DMSO are often required for efficient difluoromethylation using SCDA. unimi.it Furthermore, the use of continuous flow reactors is gaining traction in the pharmaceutical and fine chemical industries as a means to improve safety, control, and scalability of highly exothermic reactions. rsc.org This technology allows for better management of heat and mass transfer, leading to higher yields and improved selectivity. rsc.org Model-based optimization and in-line analytical techniques like high-field NMR spectroscopy are also being employed to accelerate process development and ensure robust and efficient manufacturing processes. digitellinc.com

Scalability of Difluoromethylation Protocols: Several difluoromethylation protocols have been successfully scaled up. For example, the difluoromethylation of 4-methoxythiophenol using SCDA has been performed on a 10 mmol scale with high yield. unimi.it More significantly, a difluoromethylation protocol using SCDA was successfully implemented on a 7 kg scale to produce a key intermediate with high yield and purity. acs.org These examples demonstrate the industrial viability of using SCDA and other difluorocarbene precursors for the large-scale synthesis of valuable difluoromethylated compounds.

Q & A

Q. What are the critical identification parameters and handling protocols for sodium 2-chloro-2,2-difluoroacetate?

Answer:

  • Identification: Verify the compound using CAS No. 1895-39-2, molecular formula (C₂ClF₂NaO₂), and spectral data (e.g., ¹H NMR δ ~3.7–8.1 ppm for derivatives ). Cross-check with IUPAC name sodium;2-chloro-2,2-difluoroacetate and InChI key MRTAVLDNYYEJHK-UHFFFAOYSA-M .
  • Handling: Store in a dark, dry environment at room temperature in sealed containers to prevent hydrolysis. Avoid contact with moisture, strong acids/bases, and oxidizing agents .

Q. How should researchers design safety protocols for handling sodium 2-chloro-2,2-difluoroacetate?

Answer:

  • PPE: Use nitrile gloves, lab coats, and impact-resistant goggles. For corrosive reactions, add a face shield .
  • Risk Assessment: Evaluate gas evolution risks (e.g., HCl release during alkylation reactions) and implement fume hoods. Reference hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
  • Emergency Measures: For skin exposure, wash with soap/water for 15+ minutes. For inhalation, administer oxygen and seek medical care .

Q. What synthetic routes utilize sodium 2-chloro-2,2-difluoroacetate as a reagent?

Answer:

  • Alkylation Reactions: React with amines (e.g., 3-aminobenzylsulfone) in polar aprotic solvents (DMF, 100°C) to synthesize difluoroacetate derivatives .
  • Cycloadditions: Use in morpholine-mediated defluorinative cycloadditions with azides, catalyzed by NiCl₂(PCy₃)₂ and K₃PO₄, to form triazoles .

Q. Which analytical methods are optimal for characterizing sodium 2-chloro-2,2-difluoroacetate derivatives?

Answer:

  • NMR: Monitor fluorine coupling patterns (e.g., ¹⁹F NMR for -CF₂ groups) and confirm substitution via ¹H NMR (e.g., NH peaks at δ ~8 ppm) .
  • HRMS: Validate molecular ions (e.g., [M+H]⁺ at m/z 502.1284) with <2 ppm error .
  • LC-MS/MS: Detect trace impurities using fluorinated column phases (C18) and mobile phases with ammonium acetate .

Advanced Research Questions

Q. How can reaction conditions be optimized for difluoroacetate-mediated syntheses?

Answer:

  • Solvent Selection: Use DMF or NMP for high-temperature reactions (100–120°C) to enhance solubility and reaction rates .
  • Catalyst Screening: Test transition-metal catalysts (e.g., Ni, Pd) to improve yields in cross-couplings. For example, NiCl₂(PCy₃)₂ increases triazole formation efficiency by 20% .
  • Stoichiometry: Employ a 1:2 molar ratio of amine to sodium 2-chloro-2,2-difluoroacetate to minimize side reactions .

Q. How do researchers resolve contradictions in stability data for sodium 2-chloro-2,2-difluoroacetate?

Answer:

  • Controlled Studies: Conduct kinetic stability tests under varying pH (4–10), temperature (25–100°C), and humidity (0–80%) to identify degradation pathways .
  • Comparative Analysis: Cross-reference PAC values (e.g., PAC-1 = 0.15 mg/m³ for fluoroacetate analogs) with experimental toxicity data to refine safety thresholds .

Q. What mechanistic insights explain the reactivity of the difluoroacetate group?

Answer:

  • Electrophilic Character: The electron-withdrawing -CF₂Cl group enhances electrophilicity at the acetate carbonyl, facilitating nucleophilic attacks (e.g., by amines) .
  • Defluorination Pathways: In cycloadditions, morpholine acts as a base to abstract fluoride, generating reactive intermediates for [3+2] cyclization .

Q. What strategies assess the environmental impact of sodium 2-chloro-2,2-difluoroacetate?

Answer:

  • Degradation Studies: Perform hydrolysis experiments (pH 7.4, 37°C) to quantify persistent metabolites (e.g., fluoroacetic acid) via LC-MS/MS .
  • Ecotoxicity Assays: Test on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values and bioaccumulation potential .

Q. How can computational modeling predict the biological activity of difluoroacetate derivatives?

Answer:

  • Docking Simulations: Use software (e.g., AutoDock Vina) to study fluorine-protein interactions, leveraging the Cambridge Structural Database for conformational analysis .
  • QSAR Models: Correlate -CF₂Cl substituent effects (e.g., logP, polar surface area) with bioavailability data from fluorinated drug libraries .

Q. What advanced purification techniques address challenges in isolating difluoroacetate products?

Answer:

  • Crystallization: Optimize solvent mixtures (e.g., EtOAc/hexanes) to exploit differences in solubility between starting materials and products .
  • HPLC: Employ reverse-phase columns (C18) with acetonitrile/water gradients to resolve closely eluting fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.